molecular formula C₂₁H₂₅N₃O₃ B051770 Soraprazan CAS No. 261944-46-1

Soraprazan

Numéro de catalogue B051770
Numéro CAS: 261944-46-1
Poids moléculaire: 367.4 g/mol
Clé InChI: PWILYDZRJORZDR-MISYRCLQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Soraprazan, also known as remofuscin, is a potassium-competitive acid blocker (P-CAB) being developed by Katairo GmbH for the treatment of Stargardt’s disease and dry age-related macular .


Synthesis Analysis

Soraprazan is a selective, reversible K-competitive inhibitor of the H,K-ATPase, with an IC50 of 0.19 μM in gastric glands .


Molecular Structure Analysis

Soraprazan binds to the H,K-ATPase with a Kd of 28.27 nM . A research group conducted single particle analysis via a cryo-electron microscope and X-ray crystal structure analysis on the structures in which four different compounds (tegoprazan, soraprazan, PF-03716556, and revaprazan) are bound .


Chemical Reactions Analysis

While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions.


Physical And Chemical Properties Analysis

Soraprazan has a molecular weight of 367.44 g/mol . It is a benzimidazole derivative and has a high affinity for the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach.

Applications De Recherche Scientifique

Application in Stargardt Disease Treatment

Specific Scientific Field

Ophthalmology and Genetic Disorders

Summary of the Application

Stargardt disease is a genetic eye condition that can lead to vision loss. The disease is characterized by the accumulation of a fatty material called lipofuscin in the Retinal Pigment Epithelium (RPE) cells, which is considered to play a major role in the pathogenesis . Soraprazan, the active ingredient in a drug called Remofuscin, has been shown to remove lipofuscin from RPE cells .

Methods of Application or Experimental Procedures

A phase II clinical trial was conducted to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt disease . The trial was a randomized (2:1), double-masked, placebo-controlled, two-arm, multicenter trial . The drug was administered orally once a day at a dose of 20 mg .

Results or Outcomes

The trial was successful in demonstrating the safety and tolerability of Soraprazan . The results of the trial are expected to be available by early 2023 .

Application in Inhibition of Gastric Acid Secretion

Specific Scientific Field

Gastroenterology

Summary of the Application

Soraprazan is a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase, which shows immediate inhibition of acid secretion . It is considered a promising compound for the therapy of gastroesophageal reflux disease (GERD) .

Methods of Application or Experimental Procedures

The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency . The compound was tested in various in vitro models and in vivo .

Results or Outcomes

Soraprazan has an IC50 of 0.1 μM if measured with ion leaky vesicles and of 0.19 μM in isolated gastric glands . It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

Safety And Hazards

Soraprazan was originally designed to treat gastro-esophageal reflux disease and successfully completed phase I and phase II clinical trials, where safety and tolerability were already demonstrated .

Orientations Futures

Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .

Propriétés

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soraprazan

CAS RN

261944-46-1
Record name Soraprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soraprazan
Reactant of Route 2
Soraprazan
Reactant of Route 3
Soraprazan
Reactant of Route 4
Soraprazan
Reactant of Route 5
Soraprazan
Reactant of Route 6
Soraprazan

Citations

For This Compound
268
Citations
S Julien‐Schraermeyer, B Illing… - Pharmacology …, 2020 - Wiley Online Library
Age‐related macular degeneration (AMD) is the leading cause of blindness in older people in the developed world while Stargardt's disease (SD) is a juvenile macular degeneration …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
WA Simon, M Herrmann, T Klein, JM Shin… - … of Pharmacology and …, 2007 - ASPET
… Inhibitory and binding properties of soraprazan were analyzed … Soraprazan shows immediate inhibition of acid secretion in … Soraprazan is superior to esomeprazole in terms of onset of …
Number of citations: 92 jpet.aspetjournals.org
J Senn-Bilfinger, JR Ferguson, MA Holmes… - Tetrahedron letters, 2006 - Elsevier
… This was due to the relative instability of Soraprazan under the harsh Lewis acid conditions … We have now devised a successful synthesis using the novel N-acetylated Soraprazan to …
Number of citations: 21 www.sciencedirect.com
S Tanaka, M Morita, T Yamagishi… - Journal of Medicinal …, 2022 - ACS Publications
… Soraprazan shows the highest affinity among SCH-type P-CABs evaluated … Soraprazan shows the highest affinity among the SCH-type P-CABs evaluated in this study (IC 50,soraprazan …
Number of citations: 5 pubs.acs.org
…, Soraprazan Consortium - … Vision Science & …, 2023 - jov.arvojournals.org
Purpose: This study assesses the repeatability of quantitative autofluorescence (qAF) in a multicenter setting and evaluates qAF as the end point for clinical trials in recessive Stargardt …
Number of citations: 2 jov.arvojournals.org
CCB Hoyng, A Lotery, K Stingl, C Boon… - … . Ophthalmol. Vis. Sci, 2019 - katairo.com
… • Soraprazan has been reported in pre-clinical studies1-5 to remove lipofuscin from RPE-cells, one of the hallmarks in the pathogenesis of Stargardt disease (STGD1) … Soraprazan is …
Number of citations: 2 katairo.com
…, K Stingl, CB Hoyng, Soraprazan Consortium - Open Research …, 2021 - ncbi.nlm.nih.gov
Background: This report describes the study design and baseline characteristics of patients with Stargardt disease (STGD1) enrolled in the STArgardt Remofuscin Treatment Trial (…
Number of citations: 1 www.ncbi.nlm.nih.gov
P Dhooge, CCB Hoyng, C Oomen… - … & Visual Science, 2019 - iovs.arvojournals.org
Purpose: The number of potential eligible subjects for clinical trials (CT) is key for planning the number of investigator sites and duration of a clinical study. The effects of the inclusion …
Number of citations: 0 iovs.arvojournals.org
M Oh, J Yeom, U Schraermeyer… - Scientific reports, 2022 - nature.com
Lipofuscin is a representative biomarker of aging that is generated naturally over time. Remofuscin (soraprazan) improves age-related eye diseases by removing lipofuscin from retinal …
Number of citations: 3 www.nature.com
M Georgiou, K Fujinami… - Clinical & Experimental …, 2021 - Wiley Online Library
… , emixustat, ALK-001, LBS-008, STG-001, fenretinide and A1120 are visual cycle modulators that impede formation (or enhance removal [soraprazan]) of A2E and lipofuscin, by either …
Number of citations: 62 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.